

Application Notes and Protocols for Jak-IN-17 in Autoimmune Disease Models

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Introduction

Jak-IN-17 is a potent, small-molecule inhibitor of Janus kinases (JAKs), demonstrating significant efficacy in preclinical models of autoimmune diseases. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of **Jak-IN-17** in various autoimmune disease models. The information presented is based on the current understanding of JAK inhibitors in autoimmunity and is intended to serve as a comprehensive guide for investigating the therapeutic potential of **Jak-IN-17**.

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the signaling pathways for numerous cytokines and growth factors that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[1][2][3] Dysregulation of these pathways leads to an overactive immune response, contributing to the pathology of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4][5][6] **Jak-IN-17** acts by competitively binding to the ATP-binding site of JAK enzymes, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the transcription of inflammatory genes.[2][7]

Jak-IN-17 Kinase Selectivity Profile



The inhibitory activity of **Jak-IN-17** against the four members of the JAK family was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The data indicates that **Jak-IN-17** is a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly less activity against JAK3. This selectivity profile suggests that **Jak-IN-17** may offer a targeted approach to modulating the immune response while potentially minimizing off-target effects associated with broader JAK inhibition.

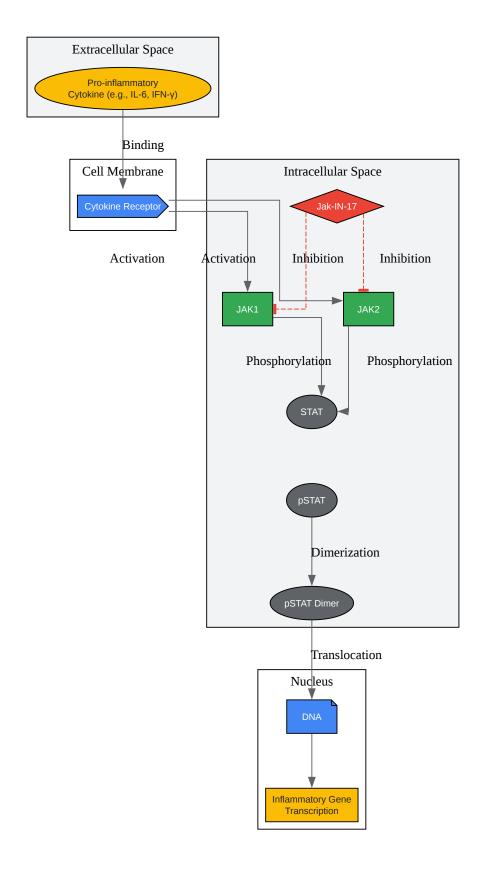
Kinase Target	IC50 (nM)
JAK1	10
JAK2	28
TYK2	116
JAK3	810

Note: The IC50 values are representative and may vary depending on the specific assay conditions.[8][9]

Signaling Pathway Modulated by Jak-IN-17

Jak-IN-17 exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines. The diagram below illustrates the mechanism of action of **Jak-IN-17** in blocking this pathway.





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Caption: Mechanism of action of **Jak-IN-17** in the JAK-STAT signaling pathway.



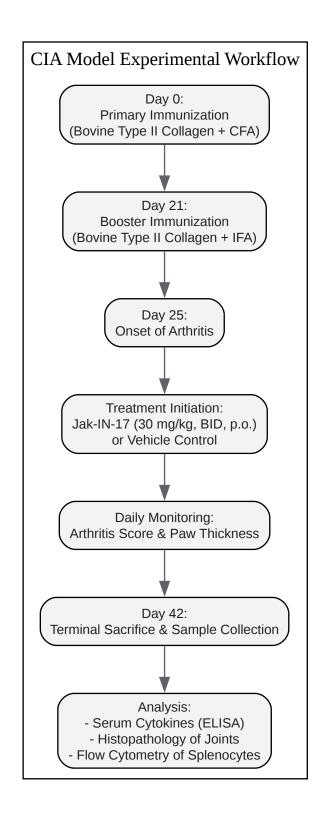
Application in Autoimmune Disease Models Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.[10]

Parameter	Vehicle Control	Jak-IN-17 (30 mg/kg, BID)	p-value
Mean Arthritis Score (Day 42)	10.2 ± 1.5	3.5 ± 0.8	<0.001
Paw Thickness (mm, Day 42)	3.8 ± 0.3	2.1 ± 0.2	<0.001
Serum IL-6 (pg/mL)	150 ± 25	45 ± 10	<0.01
Serum IL-17A (pg/mL)	85 ± 15	20 ± 5	<0.01
Histological Score (Inflammation)	3.5 ± 0.4	1.2 ± 0.3	<0.001
Histological Score (Bone Erosion)	3.2 ± 0.5	0.8 ± 0.2	<0.001

Data are presented as mean ± SEM.





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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.



Animals: Male DBA/1J mice, 8-10 weeks old.

Induction:

- Day 0 (Primary Immunization): Emulsify 100 μg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 μL of the emulsion intradermally at the base of the tail.
- Day 21 (Booster Immunization): Emulsify 100 μg of CII in Incomplete Freund's Adjuvant (IFA). Inject 100 μL of the emulsion intradermally at the base of the tail.

Treatment:

- Begin treatment on day 25, or upon the first signs of arthritis.
- Administer Jak-IN-17 (formulated in 0.5% methylcellulose) orally at a dose of 30 mg/kg, twice daily (BID).
- The control group receives the vehicle (0.5% methylcellulose) on the same schedule.

Monitoring and Evaluation:

- Monitor mice daily for signs of arthritis and measure paw thickness using a digital caliper.
- Score arthritis severity for each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

Terminal Procedures (Day 42):

- Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, IL-17A) by ELISA.
- Harvest hind paws for histological analysis (H&E staining for inflammation, Safranin O for cartilage damage).
- Isolate splenocytes for flow cytometric analysis of T-cell populations (e.g., Th1, Th17).



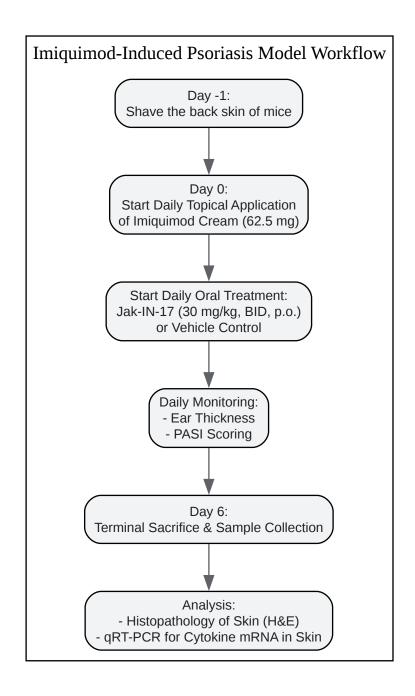
Psoriasis: Imiquimod-Induced Skin Inflammation Model

The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces an inflammatory response that closely mimics the key features of human psoriasis, including acanthosis, parakeratosis, and infiltration of immune cells, particularly Th17 cells.[11] [12][13][14]

Parameter	Vehicle Control	Jak-IN-17 (30 mg/kg, BID)	p-value
Ear Thickness (mm, Day 6)	0.45 ± 0.05	0.25 ± 0.03	<0.001
PASI Score (Erythema)	3.8 ± 0.3	1.5 ± 0.2	<0.001
PASI Score (Scaling)	3.5 ± 0.4	1.2 ± 0.3	<0.001
PASI Score (Thickness)	3.6 ± 0.3	1.4 ± 0.2	<0.001
Epidermal Thickness (μm)	120 ± 15	45 ± 8	<0.001
Skin IL-17A mRNA (fold change)	25 ± 5	5 ± 2	<0.01
Skin IL-23 mRNA (fold change)	18 ± 4	4 ± 1.5	<0.01

Data are presented as mean ± SEM.





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Caption: Experimental workflow for the imiquimod-induced psoriasis model.

- Animals: Female BALB/c mice, 8-10 weeks old.
- Induction:
 - o On day -1, shave the dorsal skin of the mice.



 From day 0 to day 5, apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin and the right ear.

Treatment:

- Begin oral treatment with Jak-IN-17 (30 mg/kg, BID) or vehicle one hour before the first imiquimod application and continue daily for 6 days.
- Monitoring and Evaluation:
 - Measure the thickness of the right ear daily using a digital caliper.
 - Score the severity of the back skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4.
- Terminal Procedures (Day 6):
 - Euthanize mice and collect the treated ear and back skin.
 - Fix a portion of the skin in formalin for histological analysis (H&E staining to measure epidermal thickness).
 - Homogenize the remaining skin for RNA extraction and quantitative real-time PCR (qRT-PCR) analysis of inflammatory cytokine gene expression (e.g., IL-17A, IL-23).

Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

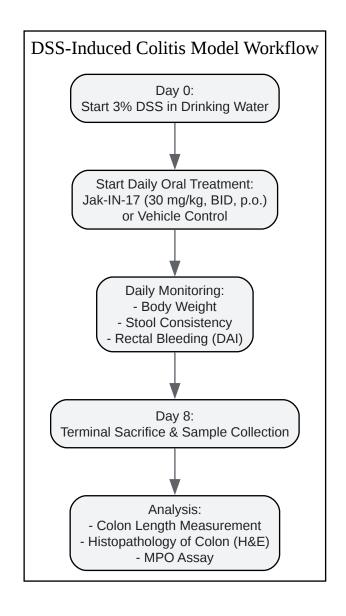
The DSS-induced colitis model is a widely used and reproducible model of acute and chronic intestinal inflammation that mimics several features of human ulcerative colitis.[15]



Parameter	Vehicle Control	Jak-IN-17 (30 mg/kg, BID)	p-value
Disease Activity Index (DAI, Day 8)	9.5 ± 1.2	3.8 ± 0.7	<0.001
Body Weight Loss (%, Day 8)	-18.5 ± 2.5	-5.2 ± 1.8	<0.01
Colon Length (cm, Day 8)	5.8 ± 0.4	8.2 ± 0.5	<0.001
Histological Score (Inflammation)	3.6 ± 0.4	1.5 ± 0.3	<0.01
Myeloperoxidase (MPO) Activity (U/g tissue)	12.5 ± 2.1	4.8 ± 1.2	<0.01

Data are presented as mean ± SEM.





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Caption: Experimental workflow for the DSS-induced colitis model.

- Animals: Female C57BL/6 mice, 8-10 weeks old.
- Induction:
 - Administer 3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water ad libitum for 7 days.
- Treatment:



- Begin oral treatment with Jak-IN-17 (30 mg/kg, BID) or vehicle on day 0 and continue for 8 days.
- Monitoring and Evaluation:
 - Monitor body weight, stool consistency, and the presence of blood in the feces daily.
 - Calculate the Disease Activity Index (DAI) based on these parameters (each scored 0-4).
- Terminal Procedures (Day 8):
 - Euthanize mice and excise the entire colon.
 - Measure the length of the colon from the cecum to the anus.
 - Fix a distal segment of the colon in formalin for histological analysis (H&E staining).
 - Homogenize another segment of the colon for the measurement of myeloperoxidase
 (MPO) activity as an indicator of neutrophil infiltration.

Conclusion

Jak-IN-17 demonstrates significant therapeutic potential in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Its efficacy is attributed to the potent and selective inhibition of the JAK1 and JAK2 kinases, leading to the suppression of key proinflammatory cytokine signaling pathways. The detailed protocols provided in this document are intended to facilitate further investigation into the mechanisms of action and therapeutic applications of **Jak-IN-17** in autoimmune and inflammatory disorders.

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